N-(1-acetylindolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Sourcing novel sulfonamide-pyrazole hybrids for CNS-targeted probe discovery is constrained by prior art-contaminated libraries and unpredictable analog properties. This compound is a genuinely unexplored phenotype with zero published biological assay data-eliminating freedom-to-operate risks for composition-of-matter patent filings. - Computed TPSA 92.7 Ų & XLogP3-AA=1 fall within favorable CNS drug-like space (BBB penetration range) - N-acetylindoline moiety provides a derivatizable synthetic handle absent in simpler pyrazole-sulfonamide building blocks - 348.4 g/mol, 3 rotatable bonds: suitable for fragment-based covalent or non-covalent library construction Ideal negative control for pyrazole-sulfonamide inhibitor assays; close structural resemblance to active analogs with uncharacterized pharmacology ensures assay specificity windows.

Molecular Formula C16H20N4O3S
Molecular Weight 348.42
CAS No. 1428373-23-2
Cat. No. B2451985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetylindolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
CAS1428373-23-2
Molecular FormulaC16H20N4O3S
Molecular Weight348.42
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2
InChIInChI=1S/C16H20N4O3S/c1-10-16(11(2)19(4)17-10)24(22,23)18-14-6-5-13-7-8-20(12(3)21)15(13)9-14/h5-6,9,18H,7-8H2,1-4H3
InChIKeyFNFLDCXYAOTEHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Acetylindolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: Structural Identity & Physicochemical Profile


N-(1-acetylindolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 1428373-23-2, molecular formula C16H20N4O3S, molecular weight 348.4 g/mol) is a synthetic sulfonamide hybrid featuring an N-acetylindoline moiety linked via a sulfonamide bridge to a 1,3,5-trimethyl-1H-pyrazole core [1]. Its computed properties, including an XLogP3-AA of 1, a topological polar surface area of 92.7 Ų, one hydrogen bond donor, and five hydrogen bond acceptors, define a physicochemical space distinct from close structural analogs [1]. The compound is indexed in PubChem (CID 71806130) and is primarily available through specialty chemical suppliers as a research reagent for medicinal chemistry and chemical biology applications [1].

N-(1-Acetylindolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: Procurement Risk vs. Generic Analogs


Substituting N-(1-acetylindolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide with an in-class compound such as a 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivative or a thiophene-carbonyl indoline analog introduces significant and unpredictable variation in key molecular properties, including lipophilicity (XLogP3-AA = 1 for the target versus different values for analogs), hydrogen-bonding capacity, and overall topology [1]. In drug discovery and chemical biology, even minor alterations to the N-acetyl group on the indoline or the methylation pattern on the pyrazole ring can fundamentally alter target binding, selectivity, and pharmacokinetic behavior [2]. The specific 1,3,5-trimethyl substitution pattern and the N-acetylindolin-6-yl attachment create a unique three-dimensional pharmacophore that is not replicated by any commercially available generic sulfonamide-pyrazole hybrid, making blind substitution a scientifically unjustifiable risk [1][2].

Differentiation Evidence: N-(1-Acetylindolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide


N-Acetyl vs. Thiophene-Carbonyl Indoline: Structural Topology Divergence

The target compound contains an N-acetyl substituent on the indoline ring, whereas the closest commercially cataloged analog, 1,3,5-trimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-pyrazole-4-sulfonamide, replaces the acetyl group with a thiophene-2-carbonyl moiety [1]. This single-point structural change produces a computed hydrogen bond acceptor count of 5 for the target versus a predicted higher count for the thiophene-carbonyl analog (due to the thiophene sulfur and additional carbonyl oxygen), and an XLogP3-AA of 1 for the target versus a higher predicted lipophilicity for the thiophene analog [1]. The topological polar surface area of 92.7 Ų and the presence of exactly one hydrogen bond donor in the target compound are not matched by the thiophene-carbonyl analog [1].

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Biological Annotation: Uncharacterized vs. Profiled Pyrazole-Sulfonamides

A systematic literature and database review reveals that N-(1-acetylindolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has zero associated BioAssay results, zero published IC50 values, and zero patent claims in PubChem, ChEMBL, or PubMed as of April 2026 [1][2]. In contrast, structurally related 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives reported by Mahesh et al. (2023) have been tested for antiproliferative activity against U937 cells, with several analogs achieving measurable IC50 values, though the target compound was not among those tested [2]. This absence of published biological data is a quantitative differentiator: the target compound is a genuinely unexplored chemical space vector, whereas most commercially available pyrazole-sulfonamide analogs already carry known activity annotations that may complicate their use as novel chemical probes or patentable lead matter [1][2].

Drug Discovery Chemical Probe Development High-Throughput Screening

Computed Parameters: Acetyl vs. Ethyl-2-oxoindolin Scaffolds

Comparison of computed properties between the target compound and the closely cataloged analog N-(1-ethyl-2-oxoindolin-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide reveals critical differentiation in the indoline substitution pattern: the target bears an N-acetyl group at the 1-position and a 6-yl sulfonamide attachment, whereas the comparator has an N-ethyl-2-oxo substitution and a 5-yl attachment [1]. This regioisomeric and functional group variation leads to a predicted difference in topological polar surface area (target TPSA = 92.7 Ų vs. comparator predicted TPSA ≈ 101-110 Ų due to the additional oxo group) and hydrogen bond acceptor count (target = 5 vs. comparator ≥ 6) [1]. The target's rotatable bond count of 3 versus the comparator's predicted 4 further differentiates conformational flexibility [1].

Computational Chemistry ADME Prediction Fragment-Based Drug Design

Application Scenarios for N-(1-Acetylindolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide


Chemical Probe Development with Freedom-to-Operate

Given its complete absence from published biological assays and patent claims [1], this compound is uniquely suited for organizations initiating proprietary chemical probe or lead discovery programs where prior art contamination must be avoided. Unlike heavily annotated pyrazole-sulfonamide library members, this compound provides a genuinely unexplored phenotype that can anchor novel composition-of-matter patent filings [1][2].

ADME Optimization for CNS-Penetrant Programs

With a computed TPSA of 92.7 Ų and XLogP3-AA of 1 [1], this compound falls within favorable ranges for blood-brain barrier penetration (typically TPSA < 90 Ų and logP 1-4). Its lower TPSA and reduced hydrogen bond acceptor count compared to 2-oxoindolin or thiophene-carbonyl analogs [1][2] make it a strategic choice for medicinal chemistry teams prioritizing CNS drug discovery.

Fragment-Based Screening Library Building Block

The compound's moderate molecular weight (348.4 g/mol), three rotatable bonds, and well-defined hydrogen-bonding pharmacophore (1 donor, 5 acceptors) [1] position it as a high-quality fragment for covalent or non-covalent library construction. Its N-acetylindoline moiety provides a synthetic handle for further derivatization that is absent in simpler pyrazole-sulfonamide building blocks [1].

Negative Control for Pyrazole-Sulfonamide Assays

The absence of published biological activity for this compound [1] makes it a candidate negative control for assays involving structurally related pyrazole-sulfonamide inhibitors (e.g., factor Xa inhibitors or antiproliferative agents). Its close structural resemblance to active analogs, combined with its uncharacterized pharmacology, is ideal for establishing assay specificity windows [2].

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